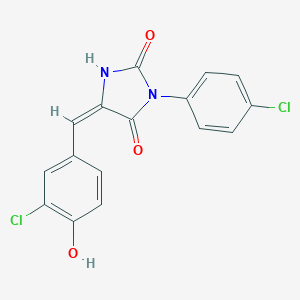![molecular formula C21H17BrN2O6S B305770 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305770.png)
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDM-I, and it is a thiazolidinone derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of BDM-I is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various metabolic pathways. BDM-I has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects
BDM-I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDM-I can inhibit the growth of cancer cells and induce apoptosis. BDM-I has also been shown to modulate the activity of enzymes involved in various metabolic pathways, including tyrosinase and acetylcholinesterase. In vivo studies have demonstrated that BDM-I can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
BDM-I has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its potential applications in various fields. However, BDM-I also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that have not yet been fully characterized.
将来の方向性
There are several future directions for research on BDM-I. One potential area of research is the development of BDM-I derivatives with improved potency and selectivity. Another area of research is the investigation of BDM-I as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of BDM-I and its potential side effects.
合成法
The synthesis of BDM-I involves several steps, including the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminothiazolidin-4-one, followed by the reaction of the resulting product with 2-oxo-2-(4-toluidino)acetic acid. The final step involves the coupling of the obtained intermediate with 4-chlorophenoxyacetic acid to yield BDM-I.
科学的研究の応用
BDM-I has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BDM-I has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BDM-I has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmacology, BDM-I has been evaluated for its potential as a therapeutic agent for various diseases.
特性
製品名 |
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
分子式 |
C21H17BrN2O6S |
分子量 |
505.3 g/mol |
IUPAC名 |
2-[4-bromo-2-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrN2O6S/c1-12-2-5-15(6-3-12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)4-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+ |
InChIキー |
AZKVPKZMSADNBC-RQZCQDPDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
